3-甲基吡咯啉-3-羧腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

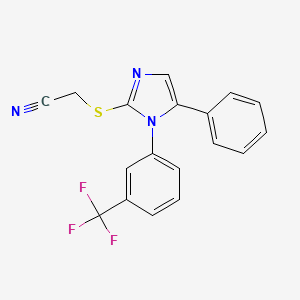

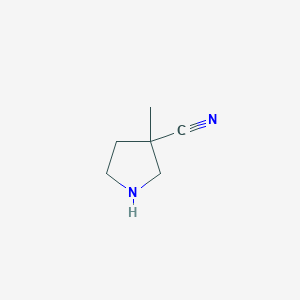

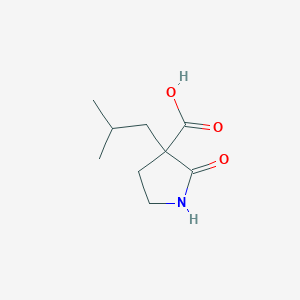

3-Methylpyrrolidine-3-carbonitrile is a chemical compound with the CAS Number: 1206229-14-2 . It has a molecular weight of 110.16 . It is available in liquid form and is also available as a hydrochloride salt .

Molecular Structure Analysis

The InChI code for 3-Methylpyrrolidine-3-carbonitrile is 1S/C6H10N2.ClH/c1-6(4-7)2-3-8-5-6;/h8H,2-3,5H2,1H3;1H . This indicates that the molecule consists of a pyrrolidine ring with a methyl group and a carbonitrile group attached to it.Physical And Chemical Properties Analysis

3-Methylpyrrolidine-3-carbonitrile is a liquid at room temperature . The hydrochloride salt form of this compound is a powder . .科学研究应用

腐蚀抑制

对腐蚀抑制的研究表明,与3-甲基吡咯烷-3-腈结构密切相关的吡喃并吡唑衍生物在酸性环境中保护低碳钢免受腐蚀方面表现出显着的效果。该研究利用电化学技术证明了化合物附着在金属表面的能力,从而通过在金属表面形成保护层来防止腐蚀。这种对腐蚀抑制的深入了解对于依赖金属部件的寿命和耐久性的行业至关重要(Yadav 等,2016)。

药物合成

另一个重要的应用是合成药物化合物。一个例子是为合成强效且选择性的 H3 受体拮抗剂 ABT-239 开发了一种高效且收敛的过程。该工艺展示了3-甲基吡咯烷-3-腈衍生物在促进复杂有机合成关键步骤中的重要性,突出了该化合物在生产具有潜在治疗益处的药物中的作用(Ku 等,2006)。

太阳能转换

在可再生能源领域,3-甲基吡咯烷-3-腈的衍生物已被探索作为固态染料敏化太阳能电池的组成部分。一项研究证明了使用分子塑料晶体电解质(包括结构上类似于 3-甲基吡咯烷-3-腈的 N-甲基-N-丁基吡咯烷碘化物)来实现太阳能转换的高电导率和效率。该应用为开发更可持续、更高效的太阳能技术提供了一个有希望的方向(Wang 等,2004)。

安全和危害

The compound is labeled with the signal word “Danger” and has hazard statements H302, H312, H315, H318, H332, H335 . These statements indicate that the compound can be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .

作用机制

Target of Action

The primary targets of 3-Methylpyrrolidine-3-carbonitrile are currently unknown. This compound belongs to the class of pyrrolidine alkaloids , which have been shown to interact with a wide range of targets, including various enzymes and receptors, and exhibit diverse biological activities .

Mode of Action

Pyrrolidine alkaloids, in general, are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating receptor function

Biochemical Pathways

The biochemical pathways affected by 3-Methylpyrrolidine-3-carbonitrile are currently unknown. Pyrrolidine alkaloids can influence a variety of biochemical pathways depending on their specific targets . .

Result of Action

The molecular and cellular effects of 3-Methylpyrrolidine-3-carbonitrile’s action are currently unknown. Given the diverse biological activities of pyrrolidine alkaloids , this compound could potentially have a wide range of effects at the molecular and cellular level.

属性

IUPAC Name |

3-methylpyrrolidine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-6(4-7)2-3-8-5-6/h8H,2-3,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPYQTSLDMVWBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylpyrrolidine-3-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]amino]-D-alanine hydrocholoride](/img/structure/B2833355.png)

![3-Chloro-2-[2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2833358.png)

![4-(2-Phenyltriazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2833363.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2833364.png)

![1-(4-Chlorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2833366.png)

![(3E)-1-benzyl-3-{[(4-fluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2833368.png)

![N-[Cyano-(2-fluorophenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2833373.png)

![3-[(2,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![(4-aminopiperidin-1-yl)[3-(4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2833377.png)